molecular formula C27H28Cl4N6 B1501712 Acriflavine (hydrochloride) CAS No. 69235-50-3

Acriflavine (hydrochloride)

Cat. No.: B1501712
CAS No.: 69235-50-3
M. Wt: 578.4 g/mol
InChI Key: VWXAJKFSYJFBIW-UHFFFAOYSA-N
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Description

Acriflavine (hydrochloride) is a topical antiseptic that appears as an orange or brown powder. It is derived from acridine and is known for its staining properties, which can irritate the skin and eyes. Developed in 1912 by Paul Ehrlich, it was initially used during World War I to treat sleeping sickness and as a topical antiseptic .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Acriflavine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which allows it to inhibit the replication of certain viruses and bacteria . Acriflavine hydrochloride interacts with enzymes such as topoisomerases I and II, which are involved in DNA replication and transcription . Additionally, it has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that regulates the response to low oxygen levels in cells .

Cellular Effects

Acriflavine hydrochloride has profound effects on various types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by blocking the papain-like protease (PLpro) enzyme, which is essential for viral replication . In cancer cells, acriflavine hydrochloride disrupts glucose metabolism and suppresses protective pathways regulated by HIF-1α, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the function of key enzymes and transcription factors .

Molecular Mechanism

The molecular mechanism of acriflavine hydrochloride involves its ability to bind to DNA and inhibit the activity of various enzymes. By intercalating with DNA, acriflavine hydrochloride prevents the replication and transcription of genetic material, thereby inhibiting the growth of viruses and bacteria . It also inhibits the activity of HIF-1α by preventing its dimerization, which is necessary for its function as a transcription factor . Additionally, acriflavine hydrochloride has been shown to inhibit the activity of topoisomerases I and II, further disrupting DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acriflavine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, acriflavine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that acriflavine hydrochloride can have lasting effects on cellular function, including sustained inhibition of viral replication and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of acriflavine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of bacteria and viruses without causing significant toxicity . At higher doses, acriflavine hydrochloride can cause adverse effects, including irritation and toxicity . Studies have demonstrated that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Acriflavine hydrochloride is involved in various metabolic pathways, particularly those related to glucose metabolism. It has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in the regulation of glucose metabolism . By disrupting the function of PDK1, acriflavine hydrochloride affects the metabolic flux and levels of metabolites, leading to altered cellular energy production and metabolism .

Transport and Distribution

Within cells and tissues, acriflavine hydrochloride is transported and distributed through various mechanisms. It can bind to nucleic acids and proteins, facilitating its transport to different cellular compartments . The compound’s distribution is influenced by its ability to form non-covalent interactions with biomolecules, allowing it to accumulate in specific tissues and cells . Acriflavine hydrochloride’s localization and accumulation are also affected by factors such as pH and the presence of transporters .

Subcellular Localization

Acriflavine hydrochloride is primarily localized in the nuclei of cells, where it exerts its effects on DNA and transcription factors . The compound’s subcellular localization is directed by its ability to bind to nucleic acids and proteins, as well as by post-translational modifications that target it to specific compartments . Acriflavine hydrochloride’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its molecular targets to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acriflavine (hydrochloride) is synthesized from acridine. The process involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. This compound is then methylated to produce acriflavine. The hydrochloride form is obtained by treating acriflavine with hydrochloric acid .

Industrial Production Methods: In industrial settings, acriflavine (hydrochloride) is purified by dissolving it in water, shaking with freshly precipitated and washed silver oxide, and allowing the mixture to stand overnight at 0°C. The mixture is then filtered, and the pH of the filtrate is adjusted to 7.0 with hydrochloric acid before evaporating to dryness .

Chemical Reactions Analysis

Types of Reactions: Acriflavine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Acriflavine (Hydrochloride): Acriflavine (hydrochloride) is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and antifungal properties. Its ability to intercalate into DNA and inhibit HIF-1α sets it apart from other similar compounds .

Properties

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAJKFSYJFBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69235-50-3
Record name Acriflavine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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